1-(Naphthalen-2-yl)prop-2-yn-1-amine
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Overview
Description
1-(Naphthalen-2-yl)prop-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and materials science. This compound features a naphthalene ring attached to a prop-2-yn-1-amine group, making it a unique structure with potential for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-2-yl)prop-2-yn-1-amine can be synthesized through various methods. One common approach involves the copper(II) chloride-catalyzed three-component coupling of cyclohexanone, amines, and alkynes. This reaction is typically carried out under solvent-free conditions at 110°C with 5 mol% of CuCl2 . Another method involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with 3-phenylprop-2-en-1-yl bromide in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cycloaddition: Intramolecular cycloaddition to form naphthoisoindolium salts.
Substitution: Reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible light.
Cycloaddition: Aqueous alkali, mild heating.
Substitution: Halides, acetonitrile.
Major Products
Oxidation: Formylated derivatives.
Cycloaddition: Naphthoisoindolium salts.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
1-(Naphthalen-2-yl)prop-2-yn-1-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-2-yl)prop-2-yn-1-amine involves its interaction with molecular targets through various pathways:
Photosensitization: Acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Neuroprotection: Similar to other propargylamines, it may exert neuroprotective effects by inhibiting monoamine oxidase and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of neurodegenerative diseases.
Rasagiline: Another propargylamine with neuroprotective properties.
Selegiline: Used for its antiapoptotic and neuroprotective effects.
Uniqueness
1-(Naphthalen-2-yl)prop-2-yn-1-amine is unique due to its naphthalene ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential neuroprotective effects make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H11N |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-naphthalen-2-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C13H11N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9,13H,14H2 |
InChI Key |
GBSWUFWUETVZSK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
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